![molecular formula C12H16ClFN2O3 B2647233 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286265-02-8](/img/structure/B2647233.png)
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
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Description
“4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O3 . It has a molecular weight of 290.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CNCCC1COC2=C(C=CC=C2F)N+[O-].Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.Scientific Research Applications
Potential Radiolabeled Probes for σ-1 Receptors
Research by Waterhouse et al. (1997) investigated halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. Their study focused on synthesizing several compounds, including those with fluoroalkyl, hydroxyalkyl, iodopropenyl, and various benzyl groups as N-substituents. The study revealed significant affinity and selectivity of these compounds for σ-1 and σ-2 receptors, demonstrating their potential utility as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Inhibition Efficiencies on Corrosion
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. They conducted quantum chemical calculations and molecular dynamics simulations to determine the global reactivity parameters and adsorption behaviors of these compounds on various iron surfaces. This research highlights the potential of piperidine derivatives in corrosion inhibition, providing insights into their effectiveness and the underlying mechanisms (Kaya et al., 2016).
Ligand Binding and Pharmacological Studies
Further research into the synthesis and ligand binding of tropane ring analogues of paroxetine indicated the potential of piperidine derivatives in the context of selective serotonin reuptake inhibitors (SSRIs). These studies contribute to our understanding of how variations in the piperidine scaffold can influence pharmacological activity, particularly in the development of antidepressants (Keverline-Frantz et al., 1998).
properties
IUPAC Name |
4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOJRFRJDXXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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